molecular formula C17H26N2O4S B5513767 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5513767
M. Wt: 354.5 g/mol
InChI Key: ZCACQJCDDLKCGS-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylsulfonyl group, a methoxyphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the ethylsulfonyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: This step may involve sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using 4-methoxyphenyl derivatives.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(ethylsulfonyl)-4-(2-methoxyphenyl)piperazine: This compound shares the ethylsulfonyl and methoxyphenyl groups but has a different core structure.

    4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine: This compound has a similar piperidine ring and methoxyphenyl group but differs in the presence of an amino group instead of the ethylsulfonyl group.

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-24(21,22)19-12-9-15(10-13-19)17(20)18-11-8-14-4-6-16(23-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCACQJCDDLKCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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